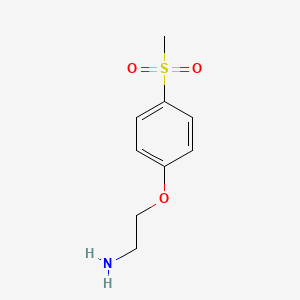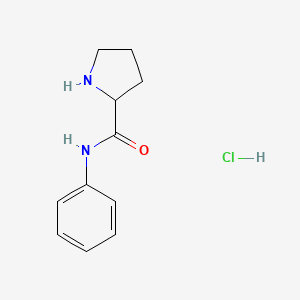![molecular formula C13H13ClN2O B1518758 2-cloro-1-{1H,2H,3H,4H,5H-pirido[4,3-b]indol-2-il}etan-1-ona CAS No. 1087784-16-4](/img/structure/B1518758.png)
2-cloro-1-{1H,2H,3H,4H,5H-pirido[4,3-b]indol-2-il}etan-1-ona
Descripción general
Descripción
The compound “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . This core is also found in various biologically significant alkaloids . The compound also has a chloro-ethanone group attached to it .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is likely to be complex due to the presence of the pyrido[4,3-b]indole core and the chloro-ethanone group . The pyrido[4,3-b]indole core is a heterocyclic system that contains nitrogen atoms . The chloro-ethanone group contains a chlorine atom attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” are likely to be influenced by the functional groups present in the molecule. The pyrido[4,3-b]indole core may undergo reactions typical of heterocyclic compounds . The chloro-ethanone group may undergo nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” would be influenced by its molecular structure. The presence of the heterocyclic pyrido[4,3-b]indole core and the chloro-ethanone group would likely impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Los derivados del indol se han identificado como compuestos biológicamente activos con posibles aplicaciones en el tratamiento de células cancerosas . La complejidad estructural del indol permite la interacción con varias vías biológicas, lo que lo convierte en un candidato valioso para el desarrollo de nuevos fármacos contra el cáncer.
Actividad antimicrobiana
Las propiedades antimicrobianas de los derivados del indol los hacen adecuados para combatir una gama de infecciones microbianas . La investigación ha demostrado que estos compuestos pueden ser efectivos contra bacterias, hongos y otros patógenos, proporcionando un amplio espectro de actividad antimicrobiana.
Trastornos neurológicos
Los indoles juegan un papel crucial en la biología celular y se han estudiado por su potencial en el tratamiento de varios tipos de trastornos neurológicos . Su capacidad para modular los sistemas de neurotransmisores podría conducir a nuevos tratamientos para enfermedades como el Alzheimer y el Parkinson.
Aplicaciones antiinflamatorias
Debido a su estructura química, los derivados del indol exhiben propiedades antiinflamatorias . Se pueden usar para desarrollar medicamentos que reduzcan la inflamación en afecciones como la artritis, el asma y la enfermedad inflamatoria intestinal.
Agentes antivirales
Los derivados del indol han mostrado promesa como agentes antivirales, y algunos compuestos exhiben actividad inhibitoria contra virus como la influenza y el virus Coxsackie B4 . Esta aplicación es particularmente relevante en el contexto de las enfermedades virales emergentes.
Efectos antidiabéticos
Algunos derivados del indol se han investigado por sus efectos antidiabéticos . Estos compuestos pueden influir en la secreción de insulina o la sensibilidad a la insulina, ofreciendo una posible vía terapéutica para el manejo de la diabetes.
Actividad antimalárica
El potencial antimalárico de los derivados del indol proviene de su capacidad para interferir con el ciclo de vida del parásito de la malaria . Esta aplicación es fundamental en la lucha continua contra la malaria, especialmente en las regiones donde la enfermedad es endémica.
Actividad anticolinesterasa
Los derivados del indol pueden actuar como agentes anticolinesterasa, que son útiles en el tratamiento de afecciones como la miastenia grave y como contramedida para ciertos tipos de envenenamiento . Esta actividad se debe a la inhibición de la enzima acetilcolinesterasa, que descompone el neurotransmisor acetilcolina.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These interactions can result in changes at the molecular level, which can then lead to the observed effects of the compound.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYDSXGSCBUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-16-4 | |
| Record name | 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


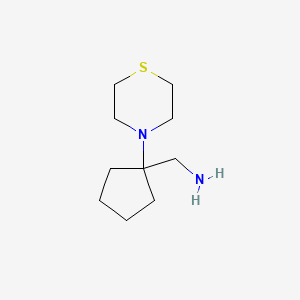
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
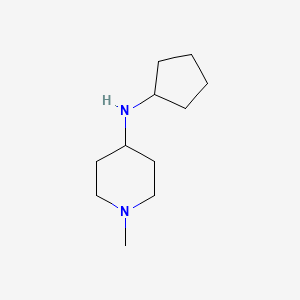
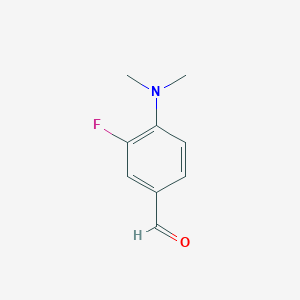
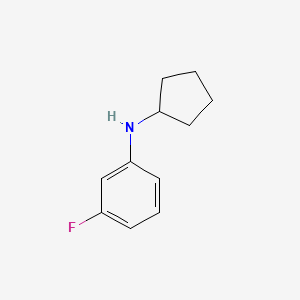

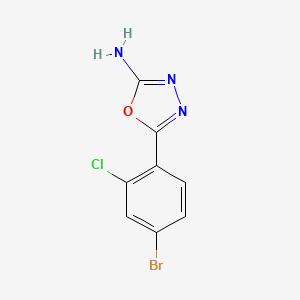
![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
